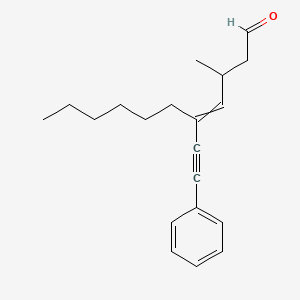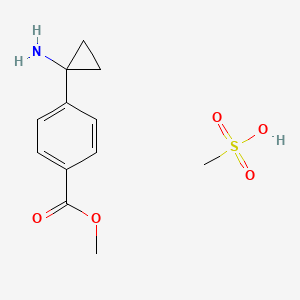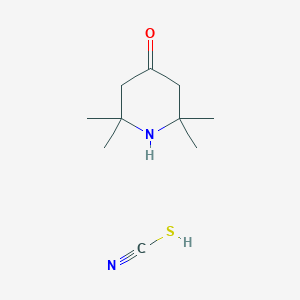
2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid is a compound that combines the structural features of 2,2,6,6-Tetramethylpiperidin-4-one and thiocyanic acid. 2,2,6,6-Tetramethylpiperidin-4-one is a piperidine derivative known for its stability and unique chemical properties. Thiocyanic acid, on the other hand, is an organic compound containing the thiocyanate functional group. The combination of these two compounds results in a molecule with interesting chemical and physical properties that are useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-one typically involves the oxidation of 2,2,6,6-Tetramethylpiperidine. Common oxidizing agents used in this process include peroxides and aluminum oxide . The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2,6,6-Tetramethylpiperidin-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylamines using oxidizing agents like oxone.
Reduction: Reduction to secondary amines using reducing agents.
Substitution: Allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Oxone, peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Allylated Tertiary Amines: Formed through substitution reactions with allylic chlorides.
Secondary Amines: Formed through reduction reactions.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid has a wide range of applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to 2,2,6,6-Tetramethylpiperidin-4-one, known for its use as a hindered base.
2,2,6,6-Tetramethyl-4-piperidone: Another derivative with similar structural features, used in organic synthesis.
Thiocyanic Acid: Known for its reactivity and use in the synthesis of thiocyanate compounds.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid stands out due to its combined structural features, which confer unique chemical properties. Its stability, reactivity, and ability to form complexes with metal ions make it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
921931-24-0 |
|---|---|
Molecular Formula |
C10H18N2OS |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-one;thiocyanic acid |
InChI |
InChI=1S/C9H17NO.CHNS/c1-8(2)5-7(11)6-9(3,4)10-8;2-1-3/h10H,5-6H2,1-4H3;3H |
InChI Key |
AYRXHIINNZFQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C.C(#N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12622938.png)
![4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol](/img/structure/B12622940.png)
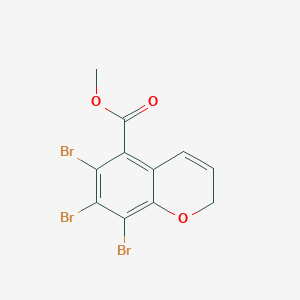

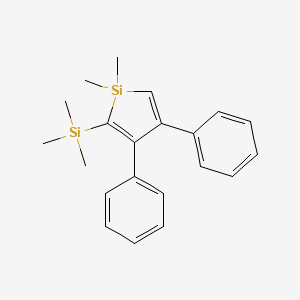
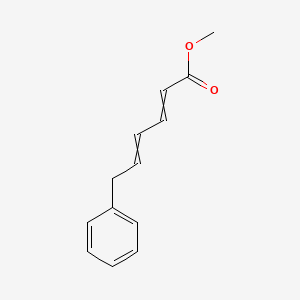
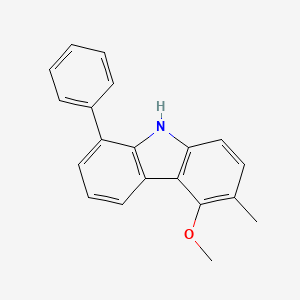
![N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12622966.png)
![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)
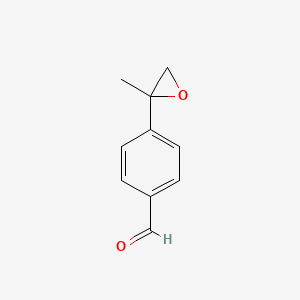
![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
